1-(Cyclopropylmethoxy)-4-iodobenzene

Catalog No.
S3424403
CAS No.
411229-57-7
M.F
C10H11IO
M. Wt
274.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethoxy)-4-iodobenzene

CAS Number

411229-57-7

Product Name

1-(Cyclopropylmethoxy)-4-iodobenzene

IUPAC Name

1-(cyclopropylmethoxy)-4-iodobenzene

Molecular Formula

C10H11IO

Molecular Weight

274.1 g/mol

InChI

InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

DWCTVGYGXSIFST-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)I

Canonical SMILES

C1CC1COC2=CC=C(C=C2)I
  • Organic synthesis: The presence of the reactive iodine group suggests its potential use as a starting material for further organic transformations, potentially leading to the synthesis of more complex molecules.
  • Medicinal chemistry: The combination of the aromatic ring, the cyclopropylmethoxy group, and the iodine atom could potentially provide interesting properties for exploring biological activity. However, further research is needed to assess its potential as a drug candidate.
  • Material science: The molecule's structure could be of interest for exploring its properties in material science applications, but more research is needed to understand its potential functionalities.

1-(Cyclopropylmethoxy)-4-iodobenzene is an organic compound featuring a cyclopropylmethoxy group attached to a benzene ring, with an iodine atom substituted at the para position. This structure imparts unique chemical properties, particularly in terms of reactivity and biological interactions. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to yield hydroquinones.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl compounds .

Synthetic Routes

The synthesis of 1-(Cyclopropylmethoxy)-4-iodobenzene can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves reacting 4-iodophenol with bromomethylcyclopropane in the presence of a base such as potassium carbonate or sodium hydride. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
  • Alternative Methods: Other synthetic approaches may include variations of electrophilic aromatic substitution or coupling reactions, depending on the desired yield and purity.

Industrial Production

For large-scale production, automated reactors are often employed to maintain precise control over reaction conditions, ensuring high yields and purity of the final product.

1-(Cyclopropylmethoxy)-4-iodobenzene has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and biaryl compounds.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications and as a precursor in pharmaceutical synthesis.
  • Material Science: It is utilized in the development of advanced materials and specialty chemicals .

Research into the interactions of 1-(Cyclopropylmethoxy)-4-iodobenzene with biological systems is ongoing. Initial findings indicate that it may modulate enzyme activity or receptor interactions, which could lead to significant implications in drug development and therapeutic applications. Further studies are required to clarify these interactions and their biological relevance.

1-(Cyclopropylmethoxy)-4-iodobenzene can be compared with several structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
1-(Cyclopropylmethoxy)-4-bromobenzeneContains bromine instead of iodineBromine is less polarizable than iodine, affecting reactivity
1-(Cyclopropylmethoxy)-4-chlorobenzeneContains chlorine instead of iodineChlorine's smaller size leads to different substitution patterns
1-(Cyclopropylmethoxy)-4-fluorobenzeneContains fluorine instead of iodineFluorine's electronegativity influences electronic properties

The unique presence of the iodine atom in 1-(Cyclopropylmethoxy)-4-iodobenzene enhances its reactivity compared to its bromine, chlorine, and fluorine analogs. This characteristic makes it particularly valuable in synthetic chemistry and biological research .

XLogP3

3.3

Dates

Last modified: 08-19-2023

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